molecular formula C19H20N2O3 B13405963 (10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate

(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate

Cat. No.: B13405963
M. Wt: 324.4 g/mol
InChI Key: OCOGWGFLDOROLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dolasetron is synthesized through a multi-step chemical processThe exact synthetic route can vary, but it generally includes steps such as cyclization, esterification, and reduction reactions under controlled conditions .

Industrial Production Methods: In industrial settings, dolasetron is produced using large-scale chemical reactors that ensure the purity and consistency of the final product. The process involves stringent quality control measures to ensure that the compound meets pharmaceutical standards. The production also includes steps for purification and crystallization to obtain dolasetron in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dolasetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Dolasetron has a wide range of applications in scientific research:

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate

InChI

InChI=1S/C19H20N2O3/c22-17-10-21-13-5-12(17)6-14(21)8-15(7-13)24-19(23)18-16-4-2-1-3-11(16)9-20-18/h1-4,12-15H,5-10H2

InChI Key

OCOGWGFLDOROLV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=NCC5=CC=CC=C54

Origin of Product

United States

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